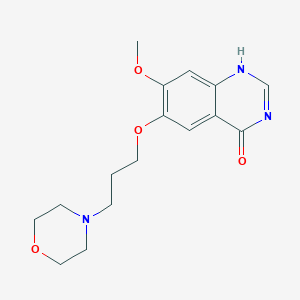

7-メトキシ-6-(3-モルホリン-4-イルプロポキシ)キナゾリン-4(3H)-オン

説明

ゲフィチニブ不純物5は、主に非小細胞肺癌の治療に使用される抗癌剤ゲフィチニブの製造過程で生じる不純物です。 ゲフィチニブはチロシンキナーゼ阻害剤として機能し、上皮成長因子受容体(EGFR)を標的にして癌細胞の増殖を阻害します .

製造方法

ゲフィチニブ不純物5は、様々な方法で合成することができます。1つの方法は、出発原料である2-アミノ-4-メトキシ-5-(3-モルホリニルプロピル)シアノフェニルとN,N-ジメチルホルムアミドジメチルアセタールを反応させてシッフ塩基を得ることです。 続いて、酢酸溶媒中で3-クロロ-4-フルオロアニリンと加熱環化反応を行います . もう1つの方法は、開始物質である2-アミノ-4-メトキシ-5-(3-モルホリンプロポキシ基)シアノフェニルとフルオロ-4-クロロアニリン、および酢酸溶媒を混合し、再結晶化によって高純度のゲフィチニブ不純物5を得る方法です .

化学反応解析

ゲフィチニブ不純物5は、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、酢酸アンモニウム、アセトニトリル、リン酸があります . これらの反応から生成される主な生成物には、潜在的な遺伝毒性不純物である5-ヒドロキシ-4-メトキシ-2-ニトロ安息香酸があります .

科学的研究の応用

Intermediate in Gefitinib Synthesis

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies associated with EGFR mutations. The compound's role in gefitinib synthesis underscores its importance in oncology pharmacotherapy .

Research in Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor beyond gefitinib. Research indicates that modifications to the quinazolinone structure can lead to derivatives with enhanced selectivity and potency against various kinases involved in cancer progression. This area of study is critical for developing next-generation cancer therapies that target resistant tumors .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one as part of a multi-step process to produce gefitinib. The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the intermediate. This work highlights the importance of intermediates in pharmaceutical manufacturing processes .

In vitro studies have assessed the biological activity of compounds derived from 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced anti-proliferative effects compared to gefitinib, suggesting potential for developing more effective treatments for EGFR-mutated cancers .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Intermediate for gefitinib, targeting EGFR in NSCLC and other cancers. |

| Research on Kinase Inhibition | Investigating derivatives for improved selectivity and potency against various kinases. |

| Synthesis and Characterization | Essential for understanding the production process of gefitinib and related compounds. |

| Biological Activity Studies | Evaluating anti-cancer effects of derivatives in vitro against multiple cancer cell lines. |

準備方法

Gefitinib impurity 5 can be synthesized through various methods. One method involves reacting initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This is followed by heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . Another method involves mixing initiation material 2-amino-4-methoxyl-5-(3-morpholine propoxyl group) cyanophenyl with fluoro-4-chloroaniline and acetic acid solvent, followed by recrystallization to obtain highly purified Gefitinib impurity .

化学反応の分析

Gefitinib impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and orthophosphoric acid . Major products formed from these reactions include 5-Hydroxy-4-Methoxy-2-Nitro benzoic acid, which is a potential genotoxic impurity .

作用機序

ゲフィチニブ不純物5は、ゲフィチニブと同様に、EGFRを含む膜貫通細胞表面受容体に関連するチロシンキナーゼの細胞内リン酸化を阻害します。 酵素のATP結合部位に結合することで、抗アポトーシスRasシグナル伝達カスケードの活性化におけるEGFRチロシンキナーゼの機能を阻害し、それによって悪性細胞の増殖を阻害します .

類似化合物との比較

ゲフィチニブ不純物5は、5-ヒドロキシ-4-メトキシ-2-ニトロ安息香酸やその他の分解生成物など、ゲフィチニブの製造過程で生じる他の不純物と類似しています。 構造と生成プロセスが異なるため、品質管理と安定性試験において重要な不純物となっています . その他の類似化合物には、エルロチニブやその他のEGFR阻害剤があり、これらもEGFRチロシンキナーゼドメインを標的にしますが、不純物プロファイルや分解経路が異なる場合があります .

生物活性

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, also known as a gefitinib impurity, is a quinazoline derivative that plays a significant role as an intermediate in the synthesis of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This compound exhibits various biological activities, primarily related to its anticancer properties through inhibition of key signaling pathways involved in tumor proliferation and survival.

- Molecular Formula : CHNO

- Molecular Weight : 319.36 g/mol

- CAS Number : 199327-61-2

- Appearance : White solid

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one functions primarily as a selective inhibitor of the EGFR, which is crucial for regulating cellular processes such as proliferation, survival, and differentiation. By binding to the ATP-binding site of the receptor, this compound disrupts downstream signaling pathways that lead to cancer cell growth.

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity : The compound competes with ATP for binding to the kinase domain of EGFR, leading to decreased phosphorylation and activation of downstream signaling cascades.

- Induction of Apoptosis : By inhibiting EGFR signaling, the compound can promote programmed cell death in cancer cells.

- Reduction of Tumor Growth : Studies indicate that quinazoline derivatives can significantly reduce tumor size in various cancer models through their cytotoxic effects.

Anticancer Studies

Research has demonstrated the efficacy of quinazoline derivatives, including 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects against breast cancer (MCF-7) and other tumor cell lines with IC values typically below 10 μM, indicating potent activity against these cells .

- Selectivity : It has been shown to have negligible cytotoxicity against normal human vascular endothelial cells (HUVEC), highlighting its potential as a selective anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one with the active site of EGFR. These studies reveal strong interactions with critical residues within the receptor's binding pocket, confirming its potential as an effective inhibitor .

Comparative Activity Table

| Compound Name | IC (μM) | Target Cell Line | Reference |

|---|---|---|---|

| 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | <10 | MCF-7 | |

| Pyrazolo[1,5-c] quinazoline derivatives | 6.43 | MCF-7 | |

| Gefitinib | 0.01 - 0.05 | Various |

Case Studies

- Hybrid Quinazoline Derivatives : A study synthesized novel hybrid structures combining quinazoline with pyrazolinone and imidazolinone rings, demonstrating enhanced cytotoxicity against MCF-7 cells compared to traditional quinazolines .

- Structure Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazoline core significantly impact biological activity. For instance, substitutions at the C-6 and C-7 positions enhance binding affinity and cytotoxic effects against cancer cells .

特性

IUPAC Name |

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBWLXSYCFZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439401 | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-61-2 | |

| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the conditions that lead to the formation of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one from Gefitinib?

A1: The research paper highlights that 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (referred to as GFT-DP1 in the study) is formed through the acid hydrolysis of Gefitinib. The study specifically followed the ICH guidelines Q1A(R2) for stress degradation testing [].

Q2: How was the structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one confirmed in the study?

A2: The researchers utilized a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of this degradation product. They employed both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR techniques to assign proton and carbon chemical shifts, providing a comprehensive structural characterization of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。